molecular formula C8H17NO B13001776 2-(tert-Butyl)-2-methyloxetan-3-amine

2-(tert-Butyl)-2-methyloxetan-3-amine

Cat. No.: B13001776
M. Wt: 143.23 g/mol
InChI Key: NQWZYLXEGQEBMY-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-2-methyloxetan-3-amine is an organic compound featuring an oxetane ring substituted with a tert-butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-2-methyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl and methyl groups. One common method is the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-2-methyloxetan-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse oxetane-based compounds.

Scientific Research Applications

2-(tert-Butyl)-2-methyloxetan-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-2-methyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-2-methyloxetan-3-ol: An alcohol derivative with similar structural features.

    2-(tert-Butyl)-2-methyloxetan-3-one: A ketone derivative with comparable reactivity.

    2-(tert-Butyl)-2-methyloxetan-3-thiol: A thiol derivative with distinct chemical properties.

Uniqueness

2-(tert-Butyl)-2-methyloxetan-3-amine is unique due to its amine functionality, which imparts distinct reactivity and biological activity compared to its alcohol, ketone, and thiol counterparts. The presence of the tert-butyl and methyl groups also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-tert-butyl-2-methyloxetan-3-amine

InChI

InChI=1S/C8H17NO/c1-7(2,3)8(4)6(9)5-10-8/h6H,5,9H2,1-4H3

InChI Key

NQWZYLXEGQEBMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CO1)N)C(C)(C)C

Origin of Product

United States

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